molecular formula C23H46O4 B8023637 2,3-Dihydroxypropyl icosanoate CAS No. 50906-68-8

2,3-Dihydroxypropyl icosanoate

Cat. No. B8023637
CAS RN: 50906-68-8
M. Wt: 386.6 g/mol
InChI Key: UMEKPPOFCOUEDT-UHFFFAOYSA-N
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Description

“2,3-Dihydroxypropyl icosanoate” is a chemical compound with the molecular formula C23H46O4 . It is also known by other names such as Eicosanoic acid, (2S)-2,3-dihydroxypropyl ester .


Molecular Structure Analysis

The molecular weight of “2,3-Dihydroxypropyl icosanoate” is 386.609 Da . The compound has one defined stereocentre .

Scientific Research Applications

  • Electron Spectroscopy for Chemical Analysis (ESCA) in Composition Studies : ESCA has been used to analyze the composition of icosanoic acid monolayers, which include 2,3-Dihydroxypropyl icosanoate, demonstrating its application in material science and surface chemistry (Kobayashi & Takaoka, 1986).

  • Chemical Constituents of Waste Tobacco Leaves : A study on the chemical constituents of waste tobacco leaves identified 2,3-Dihydroxypropyl icosanoate as a component, contributing to the understanding of agricultural by-products and their potential applications (Sun Hao-ran, 2010).

  • Antiplasmodial Activity in Malaria Treatment : 2,3-Dihydroxypropyl icosanoate has been isolated from Gnetum gnemon leaves and found to exhibit moderate antiplasmodial activity, suggesting its potential use in malaria treatment (Dutta et al., 2018).

  • Investigation of Arachidonic Acid Oxidation : In studies on the oxidation of arachidonic acid, products including isomeric dihydroxy icosanoate have been identified, which is relevant to understanding biochemical processes and potential pharmacological applications (Terao & Matsushita, 1981).

  • Drug Delivery and Cancer Therapy : Research on aptamer-conjugated DNA icosahedra as a carrier for doxorubicin in cancer therapy demonstrates the potential of using icosanoate derivatives in drug delivery systems (Chang, Yang, & Huang, 2011).

  • Biosynthesis of Polyhydroxyalkanoates (PHAs) : 2,3-Dihydroxypropyl icosanoate is relevant in the biosynthesis of PHAs, which are used in tissue engineering and biodegradable polymer applications (Misra, Valappil, Roy, & Boccaccini, 2006).

properties

IUPAC Name

2,3-dihydroxypropyl icosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h22,24-25H,2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEKPPOFCOUEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201015359
Record name alpha-Monoarachin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroxypropyl icosanoate

CAS RN

50906-68-8
Record name alpha-Monoarachin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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